3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline-2,4-dione family, a scaffold known for its pharmacological versatility. Quinazoline-2,4-diones are characterized by a bicyclic structure with two ketone groups at positions 2 and 4, enabling diverse substitutions at the 1- and 3-positions. This compound features a 3,4-dimethoxyphenyl group at position 3 and a 2-oxo-2-phenylethyl chain at position 1 (Figure 1).
Properties
CAS No. |
899922-27-1 |
|---|---|
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.433 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenacylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H20N2O5/c1-30-21-13-12-17(14-22(21)31-2)26-23(28)18-10-6-7-11-19(18)25(24(26)29)15-20(27)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
InChI Key |
SYYKRAQBQZIAAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on recent studies, focusing on its antiviral and antimicrobial properties, as well as its implications in drug design.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O4
- Molecular Weight : 350.37 g/mol
Antiviral Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antiviral properties. For instance:
- In Vitro Studies : A series of quinazoline derivatives were evaluated for their antiviral activity against specific viruses such as vaccinia and adenovirus. One compound in this series showed an effective EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir (EC50 = 25 μM) .
| Compound | Virus Type | EC50 (μM) | Reference Drug EC50 (μM) |
|---|---|---|---|
| 24b11 | Vaccinia | 1.7 | 25 |
| 24b13 | Adenovirus-2 | 6.2 | Not specified |
This indicates that modifications on the quinazoline scaffold can lead to enhanced antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored:
- Antibacterial Studies : Compounds derived from quinazoline-2,4(1H,3H)-diones were tested against various Gram-positive and Gram-negative bacteria. The most promising compounds displayed moderate to high activity compared to standard antibiotics .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound 13 | Staphylococcus aureus | Moderate |
| Compound 15 | Escherichia coli | High |
These findings suggest that the quinazoline framework can serve as a basis for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that specific substitutions on the quinazoline ring significantly affect biological activity:
- Substituent Effects : The presence of methoxy groups at the 3 and 4 positions of the phenyl ring enhances both antiviral and antibacterial activities. Conversely, certain substitutions lead to reduced efficacy or complete loss of activity .
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Case Study on Antiviral Efficacy :
- Case Study on Antimicrobial Resistance :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological profile of quinazoline-2,4-diones is highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Polar vs. Nonpolar Substituents: Analogs with morpholino (2f) or piperidin-1-yl (2e) groups exhibit higher melting points (204–255°C) due to increased polarity and hydrogen-bonding capacity, whereas the target compound’s phenylethyl substituent may prioritize lipophilicity for membrane penetration .
- Synthetic Flexibility : The 3,4-dimethoxyphenethyl group in compound 5a serves as a precursor for further functionalization, highlighting the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Antiproliferative Activity
Compounds like 2e and 2f demonstrate moderate antiproliferative activity against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases. The target compound’s 2-oxo-2-phenylethyl group may enhance π-π stacking interactions with DNA bases, though experimental validation is pending .
Antibacterial Potential
Quinazoline-2,4-diones with heterocyclic substitutions (e.g., oxadiazole) at positions 1 and 3 show potent antibacterial activity. While the target compound lacks such groups, its 3,4-dimethoxyphenyl moiety could disrupt bacterial membrane integrity, akin to flavonoids with similar substituents .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which may limit the target compound’s half-life compared to halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzaldehyde derivatives. For example, a related quinazoline derivative was synthesized by hydrolyzing 1H-Indole-2,3-dione in an alkaline medium, followed by acidification and condensation with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate . Key intermediates are characterized using FT-IR (to confirm functional groups like carbonyls and amines), H/C NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to confirm molecular weight) .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability studies by preparing solutions of the compound in buffers (pH 1–12) and incubating at elevated temperatures (e.g., 40°C, 60°C). Monitor degradation via HPLC-UV at regular intervals to calculate half-life () and identify degradation products through LC-MS. Include controls with inert atmospheres to assess oxidative stability .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent photodegradation. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles. Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks) during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or solvent interactions. For quinazoline-diones, perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism). Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying parameters like solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). For example, a related quinazoline synthesis achieved 85% yield using ethanol under reflux with catalytic acetic acid, reducing dimerization byproducts .
Q. How can the compound’s biological activity (e.g., antimicrobial) be evaluated systematically?
- Methodological Answer : Use a tiered approach:
- Primary screening : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 µg/mL concentrations .
- Secondary assays : Determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines).
- Mechanistic studies : Assess membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .
Q. What experimental designs are suitable for studying environmental fate (e.g., biodegradation) of this compound?
- Methodological Answer : Use OECD 301B (Ready Biodegradability Test) in aerobic aqueous systems with activated sludge inoculum. Monitor degradation via TOC analysis and LC-MS/MS to quantify parent compound and metabolites. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
